Isocephalomannine
Overview
Description
Identification of Isocephalomannine
Isocephalomannine is a compound closely related to the well-known anticancer drug paclitaxel, and its identification is crucial in the quality control of paclitaxel active pharmaceutical ingredients. The research presented in the first paper focuses on the differentiation of isocephalomannine from its isomers, cephalomannine and 7-epi-cephalomannine, which is a significant challenge due to their structural similarities. The study utilizes electrospray tandem mass spectrometry (MS/MS) to analyze intact molecular ions and fragmentation patterns, which allows for the identification of isocephalomannine even in complex formulations such as Cremophor® EL .
Synthesis Analysis
The paper does not provide specific details on the synthesis of isocephalomannine. However, it can be inferred that the compound is present as an impurity or a degradation product in paclitaxel formulations. The identification strategy developed in the study is essential for ensuring the purity of paclitaxel, which is critical for its therapeutic efficacy .
Molecular Structure Analysis
Isocephalomannine, identified as 2-debenzoylpaclitaxel-2-pentenoate, shares a similar molecular structure with cephalomannine and its other isomers. The study's approach to differentiating these compounds relies on the analysis of their molecular ions and fragmentation patterns using MS/MS. This method provides insights into the sub-structural differences that are key to identifying isocephalomannine accurately .
Chemical Reactions Analysis
The paper does not discuss the chemical reactions of isocephalomannine directly. However, the mass spectrometry techniques used in the study suggest that isocephalomannine may form alkali metal ion adducts, which are common in electrospray ionization processes. These adducts can complicate the identification of the compound, making the developed strategy even more valuable for analytical purposes .
Physical and Chemical Properties Analysis
While the paper does not detail the physical and chemical properties of isocephalomannine, the use of electrospray tandem mass spectrometry implies that the compound is ionizable and amenable to analysis in the gas phase. The identification of isocephalomannine in Cremophor® EL formulations indicates that it is soluble in this solvent system, which is used to solubilize paclitaxel for intravenous administration .
The second paper, while not directly related to isocephalomannine, provides an example of how molecular conformations of isolated molecules can be probed using spectroscopy. In this case, the study of isoleucine in the gas phase using Fourier transform microwave spectroscopy could serve as a methodological reference for the analysis of isocephalomannine's structure and properties in future research .
Scientific Research Applications
Identification and Differentiation in Pharmaceutical Ingredients
Isocephalomannine has been identified and differentiated from its isomers and alkali metal ion adducts in the pharmaceutical ingredient paclitaxel. This differentiation is crucial for pharmaceutical quality control. A study by Vivekanandan et al. (2006) developed a strategy using electrospray tandem mass spectrometry for this identification. This method allows for the accurate differentiation of isocephalomannine from other closely related compounds, which is essential for ensuring the purity and effectiveness of paclitaxel preparations (Vivekanandan et al., 2006).
Structural Analysis and Cytotoxicity
In another study, the diastereomers of dibromo-7-epi-10-deacetylcephalomannine were isolated and characterized. Jiang et al. (2006) explored the cytotoxicity and microtubule assembly effects of these compounds, finding similarities to the drug Taxol. This study highlights the potential of isocephalomannine derivatives as microtubule-stabilizing agents, which could guide future drug design (Jiang et al., 2006).
Safety And Hazards
Isocephalomannine may cause genetic defects and damage to organs through prolonged or repeated exposure . Safety measures include obtaining, reading, and following all safety instructions before use, wearing protective gear, not breathing dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)40(53)59-38-36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32-24(3)29(21-45(38,55)42(32,6)7)58-41(54)34(50)33(27-16-12-10-13-17-27)46-39(52)28-18-14-11-15-19-28/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXDCLDHHJRTGV-WBYYIXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472971 | |
Record name | Isocephalomannine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isocephalomannine | |
CAS RN |
173101-54-7 | |
Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-12-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173101-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocephalomannine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-debenzoyl-2-tigloylpaclitaxel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-O-debenzoyl-2-O-tigloylpaclitaxel | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZT32GU6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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